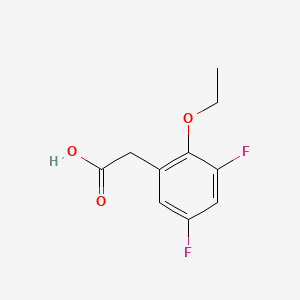

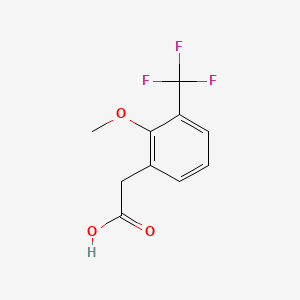

2-Methoxy-3-(trifluoromethyl)phenylacetic acid

Vue d'ensemble

Description

2-Methoxy-3-(trifluoromethyl)phenylacetic acid, also known as Mosher’s acid, is commonly used as a derivatizing agent in Mosher ester analysis and Mosher amide analysis . These are NMR-based methods for determining the absolute configuration of the chiral carbon center in secondary alcohols and amines .

Synthesis Analysis

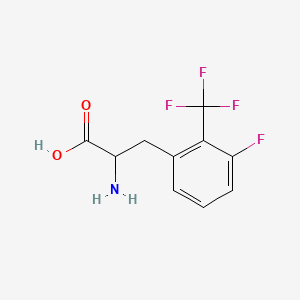

The synthesis of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid involves the reaction of α-phenyl-β-formylacrylic derivatives with various amidines . The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .Molecular Structure Analysis

The molecular structure of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid is represented by the empirical formula C8H8BF3O3 . The molecular weight is 219.95 .Chemical Reactions Analysis

As a derivatizing agent, 2-Methoxy-3-(trifluoromethyl)phenylacetic acid reacts with an alcohol or amine of unknown stereochemistry to form an ester or amide . The absolute configuration of the ester or amide is then determined by proton and/or 19F NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid include a refractive index of n20/D 1.473 (lit.), boiling point of 105-107 °C/1 mmHg (lit.), melting point of 46-49 °C (lit.), and a density of 1.344 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Chiral Analysis in NMR Spectroscopy

“2-Methoxy-3-(trifluoromethyl)phenylacetic acid” is widely used as a derivatizing agent in Mosher ester and Mosher amide analysis. These are NMR-based methods for determining the absolute configuration of chiral centers in secondary alcohols and amines, which is crucial for understanding the stereochemistry of organic compounds .

Synthesis of Optically Active Compounds

This compound is involved in the synthesis of chiral optically active benzofurans from carboxylic acids, which is significant for creating compounds with potential pharmacological activities .

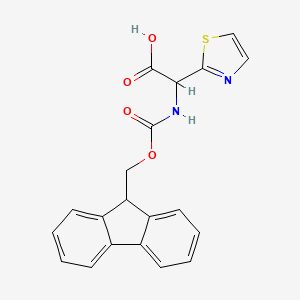

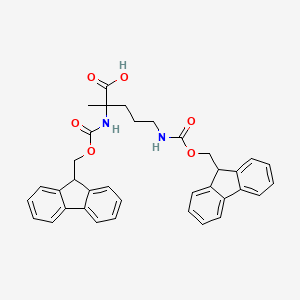

Resolution of Amino Acid Enantiomers

It serves as a chiral acylating reagent in the resolution of amino acid enantiomers, which is essential for producing enantiomerically pure substances for research and drug development .

5. Synthesis of Antithrombotics and Lipoxygenase Inhibitors It has been utilized in the synthesis of potential antithrombotics and lipoxygenase inhibitors, contributing to the development of new therapeutic agents .

Mécanisme D'action

Target of Action

2-Methoxy-3-(trifluoromethyl)phenylacetic acid, also known as Mosher’s acid, is commonly used as a derivatizing agent in Mosher ester analysis and Mosher amide analysis . These are NMR-based methods for determining the absolute configuration of the chiral carbon center in secondary alcohols and amines . Therefore, the primary targets of this compound are secondary alcohols and amines.

Mode of Action

The compound interacts with its targets (secondary alcohols and amines) to form an ester or amide . The absolute configuration of the ester or amide is then determined by proton and/or 19F NMR spectroscopy . This interaction allows for the determination of the stereochemistry of the target molecule.

Biochemical Pathways

It is known that the compound plays a role in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may impact its bioavailability.

Result of Action

The primary result of the action of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid is the formation of an ester or amide with secondary alcohols or amines . This allows for the determination of the absolute configuration of the chiral carbon center in these molecules .

Action Environment

The action of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid can be influenced by environmental factors. For instance, it is recommended that the compound be stored in a well-ventilated place and kept tightly closed . Additionally, it should be used only outdoors or in a well-ventilated area to avoid inhalation .

Safety and Hazards

2-Methoxy-3-(trifluoromethyl)phenylacetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

2-[2-methoxy-3-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-16-9-6(5-8(14)15)3-2-4-7(9)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQFQFJTFHHNQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

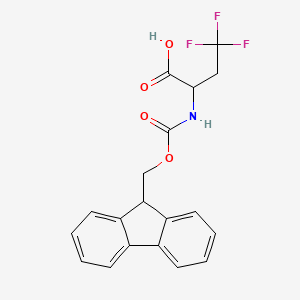

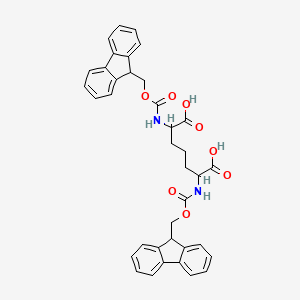

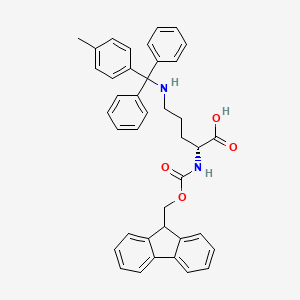

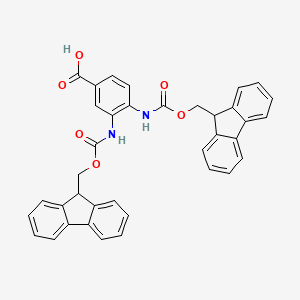

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.